molecular formula C18H26N2O3S B4757599 4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine

4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine

Cat. No. B4757599
M. Wt: 350.5 g/mol
InChI Key: KAOISRIQXFRCEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including structures similar to 4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine, involves multiple steps that include the introduction of sulfonyl groups, benzoyl moieties, and methyl groups into the piperidine backbone. A potent method described involves the condensation reactions, substitution, and functional group modifications to achieve the desired compound. For instance, the synthesis of related compounds has been demonstrated through reactions involving benzamide and piperidine derivatives, highlighting the importance of substituents in enhancing activity and affinity towards biological targets (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated through techniques like X-ray crystallography, which provides insights into the conformations, bond lengths, angles, and overall geometry of the molecule. For example, studies have revealed that related piperidine derivatives crystallize in specific space groups, with the piperidine ring often adopting a chair conformation, indicating a common structural motif among these compounds (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and hydrogenation, which are central to modifying the chemical structure for enhanced biological activities. The functional groups attached to the piperidine ring play crucial roles in determining the chemical reactivity and interaction with biological targets (Sugimoto et al., 1992).

Future Directions

The future directions for research on “4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine” and similar piperidine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications in the pharmaceutical industry . This could include the development of more efficient synthesis methods, detailed studies of their physical and chemical properties, and extensive testing of their biological activity and potential as therapeutic agents .

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-15-9-13-19(14-10-15)18(21)16-5-7-17(8-6-16)24(22,23)20-11-3-2-4-12-20/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOISRIQXFRCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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